molecular formula C17H25NO2 B1202629 5-[(1-Phenylcyclohexyl)amino]pentanoic acid CAS No. 77160-83-9

5-[(1-Phenylcyclohexyl)amino]pentanoic acid

Cat. No. B1202629
CAS RN: 77160-83-9
M. Wt: 275.4 g/mol
InChI Key: RZGZMLICFFEUIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(1-Phenylcyclohexyl)amino]pentanoic acid, also known as PCAA, is a metabolite of phencyclidine (PCP). It can be detected in the urine of PCP users by mass spectrometry as a means of drug screening . It is a fatty acid derivative consisting of valeric acid substituted at C-5 with an N-(1-phenylcyclohexyl)amino group .


Molecular Structure Analysis

The molecular formula of 5-[(1-Phenylcyclohexyl)amino]pentanoic acid is C17H25NO2 . The InChI string representation of its structure is InChI=1S/C17H25NO2/c19-16(20)11-5-8-14-18-17(12-6-2-7-13-17)15-9-3-1-4-10-15/h1,3-4,9-10,18H,2,5-8,11-14H2,(H,19,20) .


Chemical Reactions Analysis

Specific chemical reactions involving 5-[(1-Phenylcyclohexyl)amino]pentanoic acid are not detailed in the available resources. As a metabolite, it is likely involved in metabolic pathways related to the breakdown and elimination of phencyclidine (PCP) in the body .


Physical And Chemical Properties Analysis

The molar mass of 5-[(1-Phenylcyclohexyl)amino]pentanoic acid is 275.392 g·mol−1 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the available resources.

Scientific Research Applications

Synthesis and Chemical Properties

  • 5-[(1-Phenylcyclohexyl)amino]pentanoic acid has been explored in the synthesis of various amino acids and their derivatives. For instance, the preparation of L-2-Amino-5-arylpentanoic acids, constituent amino acids in AM-toxins, utilizes similar compounds (Shimohigashi, Lee, & Izumiya, 1976). These compounds are critical in the study of biochemical properties and reactions.

Pharmacological Research

  • In the realm of pharmacology, derivatives of 5-[(1-Phenylcyclohexyl)amino]pentanoic acid have been examined for their inhibitory effects on various enzymes. An example is the study of S-2-amino-5-azolylpentanoic acids as inhibitors of nitric oxide synthases (Ulhaq, Chinje, Naylor, Jaffar, Stratford, & Threadgill, 1998). This research has implications for understanding and potentially treating diseases related to nitric oxide synthesis.

Biochemical Assays

  • Derivatives of 5-[(1-Phenylcyclohexyl)amino]pentanoic acid have been used in the development of biochemical assays. For example, a study used a chromogenic amino acid derivative for the selective assay of HIV-protease, indicating the compound's potential in diagnostic research (Badalassi, Nguyen, Crotti, & Reymond, 2002).

Medicinal Chemistry

properties

CAS RN

77160-83-9

Product Name

5-[(1-Phenylcyclohexyl)amino]pentanoic acid

Molecular Formula

C17H25NO2

Molecular Weight

275.4 g/mol

IUPAC Name

5-[(1-phenylcyclohexyl)amino]pentanoic acid

InChI

InChI=1S/C17H25NO2/c19-16(20)11-5-8-14-18-17(12-6-2-7-13-17)15-9-3-1-4-10-15/h1,3-4,9-10,18H,2,5-8,11-14H2,(H,19,20)

InChI Key

RZGZMLICFFEUIQ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)(C2=CC=CC=C2)NCCCCC(=O)O

Canonical SMILES

C1CCC(CC1)(C2=CC=CC=C2)NCCCCC(=O)O

Other CAS RN

77160-83-9

synonyms

5-(1-phenylcyclohexylamino)valeric acid
5-(N-(1'-phenylcyclohexyl)amino)pentanoic acid
5-PCHAP

Origin of Product

United States

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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